molecular formula C20H25F3N2O4 B8526246 Tert-butyl 4-((2-oxo-2-(3-(trifluoromethyl)phenyl)ethyl)carbamoyl)piperidine-1-carboxylate

Tert-butyl 4-((2-oxo-2-(3-(trifluoromethyl)phenyl)ethyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B8526246
M. Wt: 414.4 g/mol
InChI Key: NOGILORWSQYUJQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-((2-oxo-2-(3-(trifluoromethyl)phenyl)ethyl)carbamoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H25F3N2O4 and its molecular weight is 414.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H25F3N2O4

Molecular Weight

414.4 g/mol

IUPAC Name

tert-butyl 4-[[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H25F3N2O4/c1-19(2,3)29-18(28)25-9-7-13(8-10-25)17(27)24-12-16(26)14-5-4-6-15(11-14)20(21,22)23/h4-6,11,13H,7-10,12H2,1-3H3,(H,24,27)

InChI Key

NOGILORWSQYUJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Charge (2-Amino-1-(3-trifluoromethyl-phenyl)-ethanone)-, p-toluene sulfonate (1:1) (913 g, 2.43 mol) and 1-tert-Butoxycarbonylisonipecotic acid (623 g, 2.73 mol, 1.12 eq) along with THF (2.75 L) and EtOAc (5.5 L) and cool to 0-5° C. Add 1.2 equivalents of propylphosphonic anhydride (T3P) (1.2 eq, 2.91 mol, 1.512 L of a 50% solution in EtOAc) and maintain the reaction temperature at 0-5° C. during addition. Stir for 10 min, then add N-methylmorpholine (566 g, 5.6 mol, 2.3 eq) holding the temperature below 5° C. during addition. Warm the reaction to room temperature and after 10 hours, cool in an ice bath and add water (7.3 L). Separate the layers and wash the aqueous layer with EtOAc (2.75 L). Combine the organic layers and wash with 0.5M aqueous sodium bicarbonate solution (2.75 L). Wash the organic layer with saturated aqueous sodium chloride (2.75 L), then treat the resulting organic layer with sodium sulfate and filter. Remove the solvent via distillation down to ˜4.6 L. Add back heptane (11 L) while removing solvent via distillation until the final volume reaches ˜11 L. Cool to 50° C. and seed. Hold the resulting slurry at 50° C. for 3 h, then cool the slurry to room temperature and stir for 2 h. Filter the solids and wash the cake, first with 10% EtOAc in heptane (2 L) then with heptane (2 L). After drying in a vacuum oven at 60° C. for 3 h, 800 g (79%) of 4-[2-Oxo-2-(3-trifluoromethyl-phenyl)-ethylcarbamoyl]-piperidine-1-carboxylic acid tert-butyl ester is obtained as a white solid.
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Synthesis routes and methods II

Procedure details

Add N-methylmorpholine (13.0 mL, 118 mmol) to a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (11.2 g, 48.8 mmol) in THF (400 mL) at −10° C. and stir for 5 min. Add isobutyl chloroformate (5.1 mL, 38.8 mmol) and continue stirring at −10° C. for 2 h. Add 2-amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride (9.35 g, 39.0 mmol) and continue stirring for 1 h. Add methylene chloride (500 mL) to the mixture and filter. Wash the filtrate with sat. aqueous sodium bicarbonate (400 mL) and concentrate in vacuo. Purify the residue by silica gel chromatography (330 g RediSep column, eluting with a gradient of 0% to 100% ethyl acetate:hexane, 6.0 L) to provide tert-butyl 4-(2-oxo-2-(3-(trifluoromethyl)phenyl)ethylcarbamoyl)piperidine-1-carboxylate (9.72 g, 60%).
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Synthesis routes and methods III

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